4-Bromo-5-isopropyl-2-methylaniline

Catalog No.
S13534207
CAS No.
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-isopropyl-2-methylaniline

Product Name

4-Bromo-5-isopropyl-2-methylaniline

IUPAC Name

4-bromo-2-methyl-5-propan-2-ylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6H,12H2,1-3H3

InChI Key

LRTARXLKNBBVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)Br

4-Bromo-5-isopropyl-2-methylaniline is an aromatic amine characterized by the presence of a bromine atom at the para position (4-position) and isopropyl and methyl groups at the ortho positions (5 and 2-position, respectively) of the aniline structure. Its molecular formula is C11H14BrN, and it has a molecular weight of approximately 243.14 g/mol. This compound belongs to a class of chemicals known for their applications in pharmaceuticals, agrochemicals, and dye production.

Typical of aromatic amines, including:

  • Electrophilic Substitution Reactions: The bromine atom can be replaced by other electrophiles under appropriate conditions (e.g., nitration or sulfonation).
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Reduction Reactions: The nitro or halogen substituents can be reduced to amines or other functional groups.

Several synthetic routes can be employed to produce 4-Bromo-5-isopropyl-2-methylaniline:

  • Bromination of 5-Isopropyl-2-methylaniline: This method involves the bromination of the corresponding aniline derivative using bromine in a suitable solvent under controlled conditions to yield the desired compound.
  • Nitration Followed by Reduction: An alternative approach could involve nitrating 5-isopropyl-2-methylaniline and subsequently reducing the nitro group to an amine.
  • Direct Amination of Brominated Aromatics: Starting from a brominated aromatic compound, amination can be performed using an amine source under basic conditions.

4-Bromo-5-isopropyl-2-methylaniline has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs due to its structural properties.
  • Agrochemicals: The compound might be useful in developing herbicides or pesticides.
  • Dyes and Pigments: Its unique structure allows for use in synthesizing colorants for textiles and other materials.

Interaction studies involving 4-Bromo-5-isopropyl-2-methylaniline focus on its reactivity with biological systems and other chemical species. Research may include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its biological activity.
  • Metabolism Studies: Investigating how this compound is metabolized by living organisms helps assess its pharmacokinetics and potential toxicity.

Several compounds share structural similarities with 4-Bromo-5-isopropyl-2-methylaniline, including:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-2-methylanilineBromine at para position, methyl at ortho positionCommonly used as a precursor in dye synthesis
3-Bromo-5-chloro-2-methylanilineBromine at meta position, chlorine at para positionExhibits different reactivity due to chlorine
4-BromoanilineBromine at para position onlySimpler structure; widely studied for biological effects
4-Chloro-5-isopropyl-2-methylanilineChlorine instead of bromineDifferent halogen affects reactivity and properties

Each of these compounds exhibits unique characteristics that influence their reactivity and applications, highlighting the distinctive nature of 4-Bromo-5-isopropyl-2-methylaniline within this chemical family.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.03096 g/mol

Monoisotopic Mass

227.03096 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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